

Spectroscopic Profile of Dimethyl Malonate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl malonate

Cat. No.: B130434

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Introduction

Dimethyl malonate (CAS No. 108-59-8) is a diester of malonic acid with the chemical formula $C_5H_8O_4$. It serves as a versatile reagent in organic synthesis, most notably in the malonic ester synthesis for the preparation of a variety of carboxylic acids. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **dimethyl malonate**, complete with experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for **dimethyl malonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **dimethyl malonate**, both 1H and ^{13}C NMR are routinely employed.

1H NMR Spectroscopy

The 1H NMR spectrum of **dimethyl malonate** is characterized by two distinct signals corresponding to the methoxy ($-OCH_3$) and methylene ($-CH_2-$) protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.75	Singlet	6H	-OCH ₃
3.40	Singlet	2H	-CH ₂ -

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
167.3	C=O
52.5	-OCH ₃
41.3	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dimethyl malonate** shows characteristic absorptions for the C=O and C-O bonds of the ester functional groups, as well as C-H stretching and bending vibrations.

Frequency (cm ⁻¹)	Intensity	Assignment
2950-3000	Medium	C-H stretch (alkane)
1740-1750	Strong	C=O stretch (ester)
1440	Medium	C-H bend (methylene)
1200-1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

m/z	Relative Intensity (%)	Assignment
132	5	$[M]^+$ (Molecular Ion)
101	95	$[M - OCH_3]^+$
74	45	$[CH_3OC(O)CH_2]^+$
59	100	$[COOCH_3]^+$

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for **dimethyl malonate**.

NMR Spectroscopy

Sample Preparation: A solution of **dimethyl malonate** is prepared by dissolving approximately 0.04 mL of the compound in 0.5 mL of deuterated chloroform ($CDCl_3$).

Instrumentation:

- Instrument: 300 MHz NMR Spectrometer
- Solvent: $CDCl_3$
- Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 10 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 128
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of neat **dimethyl malonate** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Technique: Transmission

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via Gas Chromatography (GC) for separation prior to mass analysis.

Instrumentation:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An example instrument is a HITACHI RMU-6M.
- Ionization Mode: Electron Ionization (EI) in positive mode.

GC Parameters:

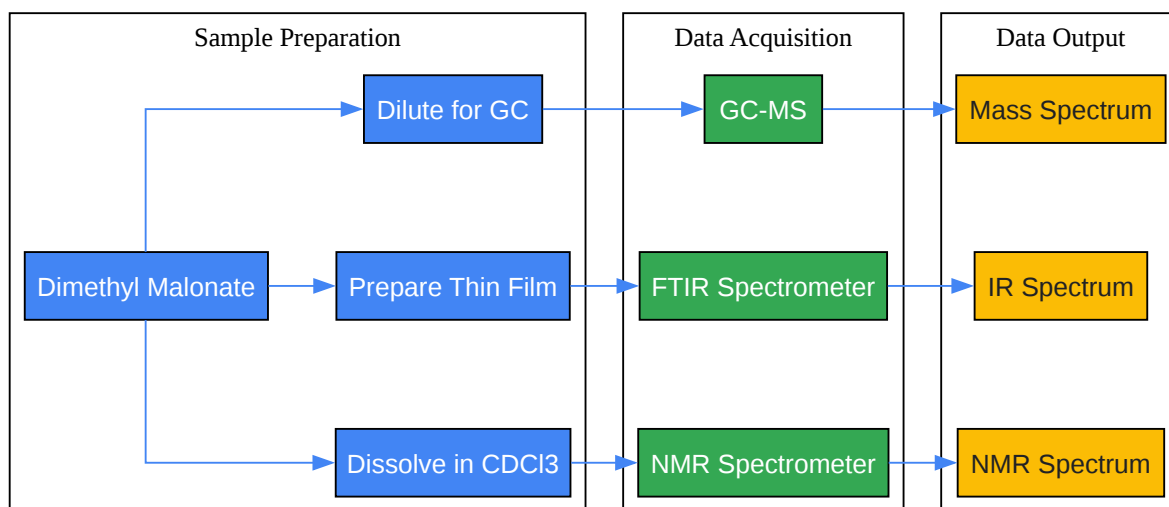
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium

MS Parameters:

- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400

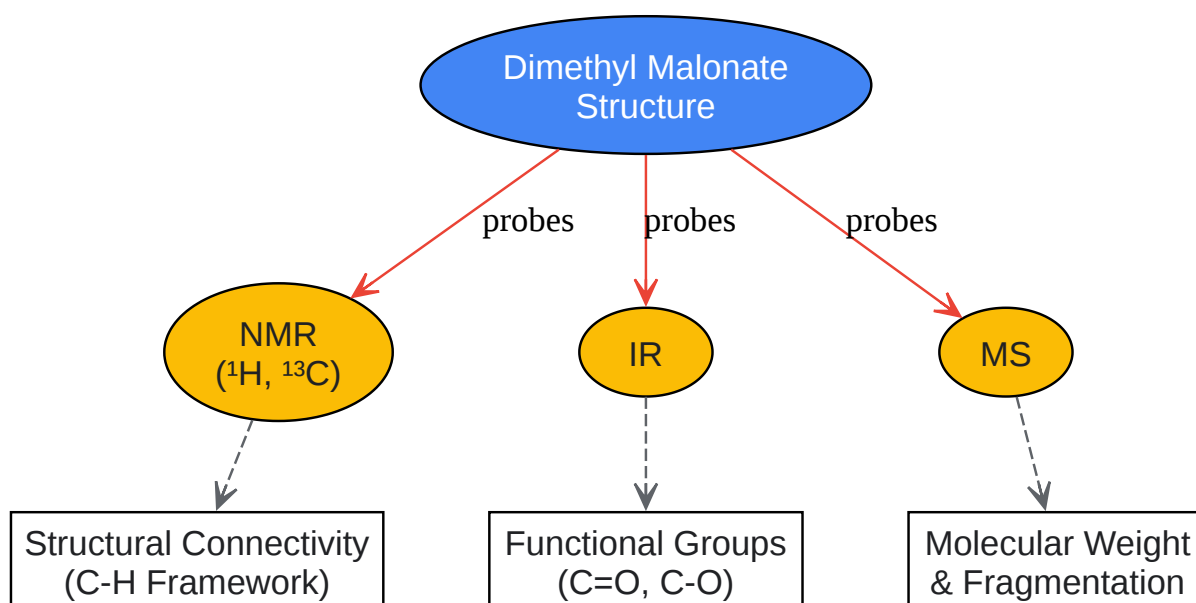
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis of **dimethyl malonate**.



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Caption: General workflow for spectroscopic analysis of **dimethyl malonate**.



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Caption: Relationship between spectroscopic techniques and structural information.

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